molecular formula C4H6O5 B142060 Malic acid CAS No. 6915-15-7

Malic acid

Cat. No. B142060
CAS RN: 6915-15-7
M. Wt: 134.09 g/mol
InChI Key: BJEPYKJPYRNKOW-UHFFFAOYSA-N
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Description

Malic acid is a dicarboxylic acid that plays a significant role in the tricarboxylic acid (TCA) cycle, a central metabolic pathway in all aerobic organisms. It is widely used in the food industry as an acidulant and has applications in the polymer and pharmaceutical industries due to its biocompatibility and biodegradability . Malic acid can be produced through microbial fermentation, which has been explored as a potential method for sustainable production from biomass .

Synthesis Analysis

The synthesis of malic acid and its derivatives can be achieved through various methods. One approach involves the microbial fermentation of polymalic acid (PMA) by Aureobasidium pullulans, followed by acid hydrolysis to produce malic acid . Another method includes the metabolic engineering of Escherichia coli, which has been modified to enhance the production of malic acid through the amplification of phosphoenolpyruvate (PEP) carboxylation flux . Additionally, malic acid has been used as a bioorganocatalyst in the synthesis of pyrrolidinone derivatives and multisubstituted quinolines, showcasing its versatility in organic synthesis .

Molecular Structure Analysis

Malic acid exists in two stereoisomeric forms, L-malic acid and D-malic acid, due to the presence of an asymmetric carbon atom. The molecular structure of malic acid derivatives has been characterized using various techniques, including X-ray single crystal diffraction, which revealed the biaxial nature and hydrogen bond network in the crystal structure of urea L-malic acid . Infrared spectroscopy and specific optical rotation have been used to characterize the structure and optical activity of stereomer co-polycondensates of L-malic acid .

Chemical Reactions Analysis

Malic acid participates in several chemical reactions due to its two carboxylic acid groups. It has been used as a catalyst in the one-pot, three-component synthesis of pyrrolidinone derivatives, demonstrating its role as an effective bioorganocatalyst . Additionally, malic acid promoted the Friedländer synthesis of multisubstituted quinolines, highlighting its utility as an organopromoter in organic synthesis .

Physical and Chemical Properties Analysis

Malic acid's physical properties, such as its non-hygroscopic nature and high transmission range from 380 to 1440 nm, make it suitable for applications in nonlinear optical materials . The chemical properties of malic acid,

Scientific Research Applications

1. Application in Beer Production

Malic acid impacts the drinkability of beer by affecting stomach acidity. Research has explored reducing malic acid concentrations in beer using adsorbent materials without compromising product quality. Such advances enable the production of beer with low levels of malic acid, enhancing its ingestive drinkability effect (Tyrell & Fischer, 2014).

2. Microbial Biosynthesis for Industry

Malic acid, a four-carbon dicarboxylic acid, holds significant promise for production from renewable sources. Recent developments in microbial fermentation using genetically engineered strains have made the eco-friendly production of L-malic acid more feasible and efficient for various industrial applications (Wei et al., 2021).

3. Biological Production Innovations

Advancements in metabolic engineering have led to the development of model strains capable of producing malic acid through optimized biological fermentation processes. This approach is increasingly favored over traditional methods due to environmental concerns and the depletion of fossil fuels (Dai et al., 2018).

4. Malic Acid in Fermentation and Acid Hydrolysis

Research shows that malic acid production from polymalic acid (PMA) fermentation followed by acid hydrolysis is efficient and economical. This process has significant potential for industrial application, particularly in the food industry (Zou et al., 2013).

5. Applications in Food and Pharmaceuticals

Malic acid is widely used in the food, beverage, pharmaceutical, and chemical industries. Its production through one-step fermentation, enzymatic transformation, and hydrolysis processes have been explored for their efficiency and potential benefits (Chi et al., 2016).

Future Directions

The major impediments present in the form of toxic compounds from lignocellulosic residues or synthesized during fermentation along with their remedial measures are also described . The article also focuses on production of polymalic acid from renewable substrates which opens up a cost-cutting dimension in production of this biodegradable polymer . Finally, the recent strategies being employed for its production in recombinant organisms have also been covered .

properties

IUPAC Name

2-hydroxybutanedioic acid
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InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)
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InChI Key

BJEPYKJPYRNKOW-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(=O)O)O)C(=O)O
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Molecular Formula

C4H6O5
Record name MALIC ACID
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Related CAS

78644-42-5, 676-46-0 (di-hydrochloride salt)
Record name Poly(malic acid)
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DSSTOX Substance ID

DTXSID0027640
Record name Malic acid
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Molecular Weight

134.09 g/mol
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Physical Description

Dry Powder; Liquid, White or nearly white crystalline powder or granules, Colorless solid; [Hawley] Nearly white or white crystalline powder or granules; [JECFA]
Record name Butanedioic acid, 2-hydroxy-
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Boiling Point

Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/
Record name MALIC ACID
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Solubility

In water, 55.8 g/100 g water at 20 °C, In water, 592,000 mg/L at 25 °C, Solubility in g/100 g solvent at 20 °C: methanol 82.70; diethyl ether 0.84; ethanol 45.53; acetone 17-75; dioxane 22.70, It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents
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Density

1.601 g/ cu cm at 20 °C
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Vapor Pressure

0.00000293 [mmHg], 3.28X10-8 mm Hg at 25 °C (extrapolated)
Record name Malic acid
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Impurities

... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively.
Record name MALIC ACID
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Product Name

Malic Acid

Color/Form

Colorless crystals, White, crystalline triclinic crystals

CAS RN

6915-15-7, 617-48-1
Record name Malic acid
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Melting Point

127-132 °C, 130.97 °C /OECD Guideline 102 (Melting point / Melting Range)/, Crystals; MP: 101 °C /D(+)-Form/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142,000
Citations
A Kövilein, C Kubisch, L Cai… - Journal of chemical …, 2020 - Wiley Online Library
… to dl-malic acid are outlined and insights into possible bio-based alternatives for microbial l-malic acid … Besides ecological reasons, the possibility to produce enantiopure l-malic acid by …
Number of citations: 103 onlinelibrary.wiley.com
RE Kunkee - FEMS Microbiology Letters, 1991 - Elsevier
… The operative reaction of these bacteria, the decarboxylation of malic acid to lactic acid, can be of … simplistic decarboxylation of malic acid to lactic acid of the malolactic fermentation. …
Number of citations: 227 www.sciencedirect.com
Z Chi, ZP Wang, GY Wang, I Khan… - Critical reviews in …, 2016 - Taylor & Francis
… malic acid, one of them synthesizes l-malic acid from glucose by a one-step fermentation, the other transforms fumaric acid to l-malic acid … PMA which can be hydrolyzed into l-malic acid. …
Number of citations: 144 www.tandfonline.com
H Volschenk, HJJ Van Vuuren, M Viljoen-Bloom - 2006 - scholar.sun.ac.za
… As a precaution, malic acid is added as a racemic mixture of D/L-malic acid to the must at the beginning of fermentation, which leads to increased TA and lower pH of the wine. The risk …
Number of citations: 239 scholar.sun.ac.za
N Wu, J Zhang, Y Chen, Q Xu, P Song, Y Li… - Applied Microbiology …, 2022 - Springer
… the methods of malic acid strain transformation, raw material utilization, malic acid separation, etc., … First, we summarize the various pathways involved in L-malic acid biosynthesis using …
Number of citations: 10 link.springer.com
I Takata, T Tosa - Industrial applications of immobilized …, 1993 - books.google.com
… L-Malic acid is widely used for food additives, such as an … In the pharmaceutical industry, L-malic acid salts of basic … attractive method for producing L-malic acid. However, no industrial …
Number of citations: 23 books.google.com
RM Raybaudi-Massilia, J Mosqueda-Melgar… - Food control, 2009 - Elsevier
… Malic acid was more effective at 35 and 20 C than at 5 C in all studied fruit juices. E… malic acid than S. Enteritidis and L. monocytogenes. Apple, pear and melon juices without malic acid …
Number of citations: 155 www.sciencedirect.com
T Rudrappa, KJ Czymmek, PW Paré, HP Bais - Plant physiology, 2008 - academic.oup.com
… Here, we provide biochemical evidence that the tricarboxylic acid cycle intermediate l-malic acid (MA) secreted from roots of Arabidopsis (Arabidopsis thaliana) selectively signals and …
Number of citations: 019 academic.oup.com
E Battat, Y Peleg, A Bercovitz… - Biotechnology and …, 1991 - Wiley Online Library
… The L-malic acid thus produced is used for special purposes … -malic acid is possible through which L-malic acid could be produced at a competitive cost compared to D,L-malic acid and …
Number of citations: 200 onlinelibrary.wiley.com
S Cammas, MM Bear, L Moine, R Escalup… - International journal of …, 1999 - Elsevier
… of poly(β-malic acid) as hydrophilic … -malic acid alkyl esters) derivatives. We have also prepared a terpolymer which exhibits growth factor-like properties in vivo. Finally, poly(β-malic acid…
Number of citations: 116 www.sciencedirect.com

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